molecular formula C9H6ClNO B3280096 8-Chloroisoquinoline 2-oxide CAS No. 70810-27-4

8-Chloroisoquinoline 2-oxide

Cat. No.: B3280096
CAS No.: 70810-27-4
M. Wt: 179.6 g/mol
InChI Key: TWMYTPMANOEIII-UHFFFAOYSA-N
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Description

8-Chloroisoquinoline 2-oxide is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives are known for their wide range of biological activities and are important components in many biologically active products .

Scientific Research Applications

8-Chloroisoquinoline 2-oxide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including anti-cancer and anti-malarial properties.

    Medicine: It serves as a building block for the development of pharmaceutical drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

The synthesis of 8-Chloroisoquinoline 2-oxide typically involves the chlorination of isoquinoline followed by oxidation. One common method involves the use of chlorinating agents such as phosphorus pentachloride or thionyl chloride to introduce the chlorine atom at the 8-position of isoquinoline. The resulting 8-chloroisoquinoline is then oxidized using oxidizing agents like hydrogen peroxide or peracids to form this compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

8-Chloroisoquinoline 2-oxide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert it back to 8-chloroisoquinoline or other reduced forms.

    Substitution: The chlorine atom at the 8-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

8-Chloroisoquinoline 2-oxide is unique due to the presence of both a chlorine atom and an oxide group on the isoquinoline ring. Similar compounds include:

    Isoquinoline: The parent compound without any substituents.

    8-Chloroisoquinoline: Lacks the oxide group.

    Isoquinoline N-oxide: Lacks the chlorine atom.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the presence or absence of specific functional groups .

Properties

IUPAC Name

8-chloro-2-oxidoisoquinolin-2-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-3-1-2-7-4-5-11(12)6-8(7)9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMYTPMANOEIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=[N+](C=C2)[O-])C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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